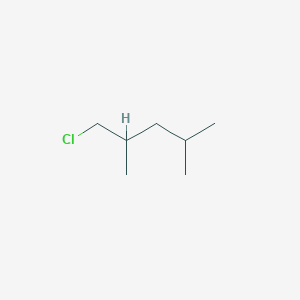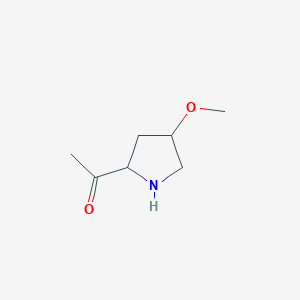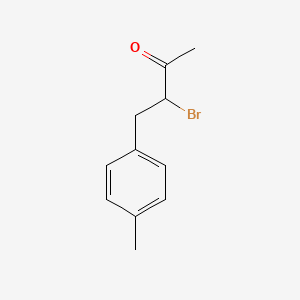
1-Chloro-2,4-dimethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylpentane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
化学反应分析
Types of Reactions: 1-Chloro-2,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2,4-dimethyl-2-pentene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are often carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is typically an alkene, such as 2,4-dimethyl-2-pentene.
科学研究应用
1-Chloro-2,4-dimethylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: While not commonly used directly in biological studies, its derivatives may be of interest in the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-chloro-2,4-dimethylpentane in chemical reactions typically involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to chlorine, leading to the displacement of the chlorine atom. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon-chlorine bond, resulting in the formation of a double bond and the release of hydrogen chloride (HCl).
相似化合物的比较
2-Chloro-2,4-dimethylpentane: Similar in structure but with the chlorine atom attached to a different carbon.
1-Bromo-2,4-dimethylpentane: Similar but with a bromine atom instead of chlorine.
1-Chloro-3,3-dimethylbutane: Another alkyl halide with a different carbon backbone.
Uniqueness: 1-Chloro-2,4-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that may not be possible with other similar compounds.
属性
分子式 |
C7H15Cl |
|---|---|
分子量 |
134.65 g/mol |
IUPAC 名称 |
1-chloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3 |
InChI 键 |
TVBIUBUAMWKXDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)






![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)

![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)

![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
